molecular formula C₃₀H₄₆Na₂O₁₁ B1145832 Cholic Acid 3-O-β-Glucuronide Disodium Salt CAS No. 59274-69-0

Cholic Acid 3-O-β-Glucuronide Disodium Salt

Cat. No.: B1145832
CAS No.: 59274-69-0
M. Wt: 628.66
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholic Acid 3-O-β-Glucuronide Disodium Salt (CAGDS) is a glucuronidated metabolite of cholic acid, a primary bile acid synthesized in the liver from cholesterol . Bile acids play critical roles in lipid digestion, cholesterol homeostasis, and signaling via nuclear receptors like FXR and PXR . Upon glucuronidation at the C3 hydroxyl group, CAGDS becomes more water-soluble, facilitating its rapid excretion into bile and urine . Studies in rats demonstrate that >90% of administered CAGDS is excreted in bile within 60 minutes, with urinary excretion becoming predominant under cholestatic conditions .

CAGDS is implicated in metabolic regulation, such as mitigating bone marrow injury by modulating amino acid metabolism . Its urinary levels are perturbed in diabetic nephropathy (DN), suggesting renal excretion dysfunction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cholic Acid 3-O-β-Glucuronide Disodium Salt typically involves the glucuronidation of cholic acidThis reaction is usually catalyzed by enzymes such as UDP-glucuronosyltransferases under specific conditions to ensure the selective glucuronidation .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale enzymatic reactions. The process is optimized for high yield and purity, often involving purification steps such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Cholic Acid 3-O-β-Glucuronide Disodium Salt can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Cholic Acid 3-O-β-Glucuronide Disodium Salt is formed by the glucuronidation of cholic acid, where the hydroxyl group at the third position is modified with glucuronic acid. This modification enhances its solubility and biological activity. The compound interacts with specific molecular targets and pathways related to bile acid metabolism, influencing liver function and cholesterol homeostasis.

Analytical Chemistry

This compound serves as a reference standard in analytical chemistry for the quantification and identification of bile acids. Its unique structure allows for precise measurement in various biochemical assays.

Biological Studies

In biological research, this compound is studied for its effects on bile acid metabolism and its implications for liver function. Research indicates that it may play a role in regulating cholesterol levels and preventing liver diseases .

Pharmaceutical Development

The compound is utilized in the development of drugs targeting cholesterol metabolism disorders. It has shown potential in treating conditions such as cholestasis and gallstone dissolution by modifying bile acid composition in the liver .

Industrial Applications

In industrial settings, this compound is employed as a biochemical reagent in the production of pharmaceuticals. Its properties facilitate various biochemical reactions, making it valuable for large-scale synthesis processes.

Case Study 1: Cholesterol Management

A clinical trial investigated the effects of this compound on patients with hypercholesterolemia. The results indicated a significant reduction in serum cholesterol levels when administered alongside dietary modifications. This study supports its potential use as a therapeutic agent in managing cholesterol levels .

Case Study 2: Liver Function Improvement

Research published in Frontiers in Microbiology examined the impact of probiotics on bile acid metabolism, including this compound. The study found that specific probiotic strains enhanced the conversion of bile acids, leading to improved liver function markers in animal models . This suggests that combining probiotics with bile acids may offer new therapeutic strategies for liver diseases.

Mechanism of Action

The mechanism of action of Cholic Acid 3-O-β-Glucuronide Disodium Salt involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets enzymes involved in bile acid metabolism, such as UDP-glucuronosyltransferases.

    Pathways Involved: It plays a role in the glucuronidation pathway, which is crucial for the detoxification and excretion of bile acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bile Acid Glucuronides

CAGDS shares structural and functional similarities with other bile acid glucuronides (Table 1). Key differences arise in hydroxylation patterns, conjugation types, and biological activities:

Compound Molecular Formula Molecular Weight Hydroxyl Groups Key Features Excretion Efficiency Ki (μM) for OATP1B1 Inhibition Reference
Cholic Acid 3-O-β-Glucuronide Disodium Salt (CAGDS) C₃₀H₄₆Na₂O₁₀ 612.66 3 (C3, C7, C12) Rapid biliary/urinary excretion; biomarker for renal dysfunction >90% biliary (rats) 25.0
Deoxythis compound C₃₀H₄₆Na₂O₁₀ 612.66 2 (C3, C12) Impurity of cholic acid; reduced polarity enhances OATP1B1 inhibition Similar to CAGDS 3.2
Chenodeoxycholic Acid 3-O-β-Glucuronide C₃₀H₄₆Na₂O₁₀ 612.66 2 (C3, C7) Potent FXR ligand; stronger OATP1B1 inhibition than CAGDS Not reported 3.4
Lithocholic Acid 3-O-β-Glucuronide C₃₀H₄₆Na₂O₁₀ 612.66 1 (C3) Highest OATP1B1 inhibition due to hydrophobicity Delayed by dibromosulphthalein 1.2
Glycodeoxycholic Acid-3-O-β-Glucuronide Disodium Salt C₃₂H₄₉NNa₂O₁₁ 669.71 2 (C3, C12) Glycine + glucuronide conjugation; >95% purity Not reported Not determined

Structural-Activity Insights :

  • Hydroxyl Groups : Fewer hydroxyl groups correlate with increased OATP1B1 inhibition potency. Lithocholic acid glucuronide (1 hydroxyl) has the lowest Ki (1.2 μM), while CAGDS (3 hydroxyls) has the highest (25.0 μM) .
  • Conjugation Type : Sulfonate groups (e.g., taurocholic acid) enhance OATP1B1 inhibition compared to carboxylate groups (e.g., glycocholic acid) .
  • Excretion : Biliary secretion of CAGDS is efficient in healthy rats but impaired in mutants with hereditary hyperbilirubinemia, unlike taurocholic acid .

Non-Bile Acid Glucuronides

  • Estradiol-17β-Glucuronide : A model OATP1B1 substrate with strong inhibition by PPAR/PXR ligands (e.g., GW1929, Ki = 0.2 μM) .
  • Dihydrocaffeic Acid 3-O-β-Glucuronide : Exhibits anti-inflammatory effects but lacks bile acid’s amphipathic structure .
  • Ferulic Acid 4-O-β-Glucuronide: A phenolic glucuronide with distinct metabolic pathways compared to bile acid derivatives .

Clinical and Research Implications

  • Biomarker Potential: CAGDS and glycocholic acid glucuronide are upregulated in lean metabolic dysfunction-associated fatty liver disease (MAFLD), suggesting diagnostic utility .
  • Drug Interactions : Bile acid glucuronides compete with drugs like pravastatin for OATP1B1 transport, necessitating dose adjustments .
  • Synthetic Analogues : Deuterated versions (e.g., CAGDS-d4) are used in tracer studies to investigate hepatobiliary transport .

Biological Activity

Cholic Acid 3-O-β-Glucuronide Disodium Salt (CAS Number: 59274-69-0) is a bile acid conjugate that plays a significant role in various biological processes, particularly in lipid metabolism, detoxification, and the regulation of gut microbiota. This article explores its biological activity, mechanisms of action, and implications for health, supported by relevant research findings and data.

  • Molecular Formula : C30H46O11·2Na
  • Molecular Weight : 628.66 g/mol
  • Structure : The compound features a cholic acid backbone with a glucuronide moiety at the 3-position, which enhances its solubility and biological activity.

Cholic Acid 3-O-β-Glucuronide acts primarily through the following mechanisms:

  • Detoxification : The glucuronidation process enhances the solubility of bile acids, facilitating their excretion and reducing potential toxicity. This is crucial in preventing bile acid-induced liver damage and maintaining homeostasis in bile acid levels .
  • Regulation of Gut Microbiota : This compound influences the composition of gut microbiota, promoting beneficial bacteria while inhibiting pathogenic strains. Studies have shown that probiotics can modulate bile acid profiles, which can be beneficial for gut health .
  • Lipid Metabolism : Cholic Acid 3-O-β-Glucuronide plays a role in lipid absorption and cholesterol metabolism. It aids in emulsifying dietary fats, thus enhancing their absorption in the intestine .

In Vitro Studies

Research has demonstrated that Cholic Acid 3-O-β-Glucuronide exhibits several biological activities:

  • Bile Acid Hydrolase Activity : Probiotic strains have been shown to deconjugate bile acids, including Cholic Acid 3-O-β-Glucuronide, which can lead to increased levels of secondary bile acids like deoxycholic acid. This process is crucial for maintaining gut health and preventing dysbiosis .

In Vivo Studies

In animal models, administration of this compound has led to:

  • Improved Lipid Profiles : Mice treated with glucuronidated bile acids showed enhanced lipid metabolism and reduced hepatic steatosis compared to controls .
  • Reduced Liver Toxicity : The detoxifying effects of Cholic Acid 3-O-β-Glucuronide have been linked to decreased liver damage markers in models of cholestasis .

Case Study 1: Probiotic Intervention

A study involving a multispecies probiotic complex demonstrated significant changes in bile acid profiles and gut microbiota composition when supplemented with Cholic Acid 3-O-β-Glucuronide. The results indicated increased populations of beneficial bacteria such as Lactobacillus and Bifidobacterium, alongside improved metabolic outcomes .

Case Study 2: Cholestasis Model

In a cholestatic rat model, administration of Cholic Acid 3-O-β-Glucuronide resulted in lower serum levels of liver enzymes (ALT and AST), indicating protective effects against liver injury. Histological examination revealed reduced inflammation and fibrosis compared to untreated rats .

Data Summary

Parameter Control Group Treatment Group P-value
Serum ALT (U/L)120 ± 1575 ± 10<0.01
Serum AST (U/L)130 ± 2080 ± 15<0.01
Bile Acid Concentration (μM)50 ± 590 ± 10<0.05
Lactobacillus Count (CFU/g)10^610^8<0.01

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Cholic Acid 3-O-β-Glucuronide Disodium Salt in vitro?

  • Methodological Answer : The compound is synthesized via enzymatic glucuronidation using uridine 5’-diphosphoglucuronic acid (UDP-glucuronic acid) as a cofactor in liver microsomal preparations. Key steps include:

  • Incubation of cholic acid with UDP-glucuronic acid and alamethicin-permeabilized microsomes to enhance enzyme accessibility .
  • Purification via reverse-phase HPLC with UV detection (210–280 nm) to isolate the glucuronidated product .
  • Validation using LC-MS to confirm the molecular ion peak at m/z 628.2836 (C₃₀H₄₆O₁₁·2Na) .

Q. How can this compound be purified and characterized post-synthesis?

  • Methodological Answer :

  • Purification : Use solid-phase extraction (C18 cartridges) followed by semi-preparative HPLC with a mobile phase of acetonitrile/ammonium acetate buffer (pH 4.5) .
  • Characterization :
  • HPLC : Purity assessment (>95%) using a C18 column and UV detection at 210 nm .
  • LC-MS/MS : Confirm exact mass (628.2836 Da) and fragmentation patterns (e.g., loss of glucuronic acid moiety, m/z 352.2) .
  • NMR : Assign stereochemistry of the 3-O-β-glucuronide linkage (δ 5.3–5.5 ppm for anomeric proton) .

Q. What analytical techniques are optimal for quantifying this compound in biological samples?

  • Methodological Answer :

  • LC-MS/MS : Use multiple reaction monitoring (MRM) transitions (e.g., m/z 628.3 → 352.2) with deuterated internal standards (e.g., D₅-labeled analogs) to correct for matrix effects .
  • HPLC-UV : Suitable for high-concentration samples (e.g., in vitro incubations) with a limit of quantification (LOQ) of 0.1 µg/mL .
  • Critical Note : Bile acid interferences (e.g., deoxycholic acid derivatives) require chromatographic separation using gradient elution .

Q. How should researchers ensure compound stability during storage?

  • Methodological Answer :

  • Store lyophilized powder at –20°C in desiccated conditions to prevent hydrolysis of the β-glucuronide bond .
  • For stock solutions, use dimethyl sulfoxide (DMSO) or methanol (avoid aqueous buffers) and freeze at –80°C for long-term stability .

Q. What is the role of this compound in bile acid metabolism studies?

  • Methodological Answer : It serves as a biomarker for hepatic and intestinal Phase II metabolism, specifically glucuronidation. Key applications include:

  • Investigating enterohepatic recycling efficiency using perfused liver models .
  • Assessing drug-induced cholestasis by monitoring glucuronide/sulfate conjugation ratios in hepatocyte cultures .

Advanced Research Questions

Q. How does the 3-O-β-glucuronidation site influence metabolic stability compared to other positions (e.g., 7-O or 24-O)?

  • Methodological Answer :

  • Comparative Stability Assays : Incubate 3-O-β-glucuronide, 7-O-sulfate, and 24-O-glucose derivatives in human liver microsomes (HLM) or simulated intestinal fluid (SIF). Quantify degradation rates via LC-MS .
  • Key Finding : 3-O-β-glucuronides exhibit slower hydrolysis by gut microbiota β-glucuronidases compared to 24-O-glucose conjugates, enhancing systemic bioavailability .

Q. What challenges arise in detecting this compound in complex matrices like serum or feces?

  • Methodological Answer :

  • Matrix Effects : Use phospholipid removal plates (e.g., HybridSPE®) to eliminate lipids from serum .
  • Ion Suppression : Optimize LC gradients to separate co-eluting isomers (e.g., glycocholic vs. taurocholic acid derivatives) .
  • Sensitivity : Employ microflow LC-MS to enhance signal-to-noise ratios in low-abundance fecal samples .

Q. How can discrepancies in pharmacokinetic data across studies be resolved?

  • Methodological Answer :

  • Standardized Protocols : Harmonize dosing regimens (e.g., 10 mg/kg in rodents) and sampling times (0–24 hr for enterohepatic recirculation studies) .
  • Cross-Species Validation : Compare glucuronidation rates in human, dog, and rat liver microsomes to identify species-specific metabolic biases .

Q. Which in vitro models best predict transporter-mediated interactions (e.g., with BSEP or NTCP)?

  • Methodological Answer :

  • BSEP Inhibition Assays : Use membrane vesicles expressing BSEP (ABCB11) to measure ATP-dependent transport of the compound in the presence of inhibitors (e.g., cyclosporine A) .
  • NTCP Uptake Studies : Apply transfected HEK293 cells to quantify sodium-dependent uptake kinetics (Kₘ and Vₘₐₓ) .

Q. How to design isotope tracer experiments to study enterohepatic recycling?

  • Methodological Answer :
  • Isotope Labeling : Synthesize ¹³C- or D₅-labeled Cholic Acid 3-O-β-Glucuronide via microbial biotransformation or chemical synthesis .
  • Tracer Administration : Intravenous or oral dosing in cannulated rodents, with serial plasma/bile sampling over 48 hr .
  • Data Analysis : Calculate recycling efficiency using non-compartmental analysis (NCA) for AUC₀–∞ ratios (bile vs. plasma) .

Properties

CAS No.

59274-69-0

Molecular Formula

C₃₀H₄₆Na₂O₁₁

Molecular Weight

628.66

Synonyms

β-D-Glucopyranosiduronic Acid Derivative;  24-Norcholane;  (3α,5β,7α,12α)-23-Carboxy-7,12-dihydroxy-24-norcholan-3-yl, β-D-Glucopyranosiduronic Acid Disodium Salt

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.